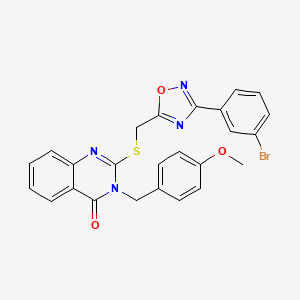

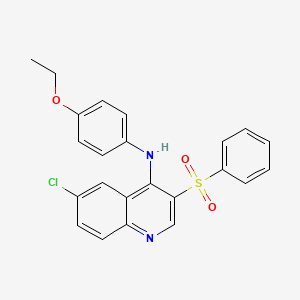

2-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide, commonly known as Compound X, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications.

科学的研究の応用

Crystallographic Analysis and Conformation

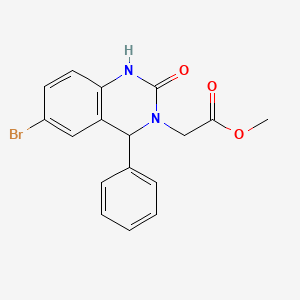

A study by Borges et al. (2014) investigated the crystal structures of N-[2-(1-benzenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-benzenesulfonamide and its toluene-4-sulfonyl counterpart. These compounds, utilized in antileishmanial research, displayed notable conformational differences in the solid state, attributed not to steric effects within molecular arrangements but potentially affecting their activity in aqueous media (Borges et al., 2014).

Antimicrobial and Antifungal Activities

Hassan (2013) synthesized a series of 2-pyrazoline derivatives with benzenesulfonamide moieties, demonstrating significant antimicrobial activity against various bacteria and fungi. This highlights the potential of such compounds in developing new antimicrobial agents (Hassan, 2013).

Fluorometric Sensing

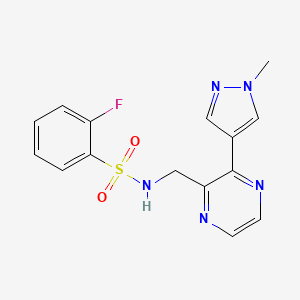

Bozkurt and Gul (2018) developed a non-toxic pyrazoline derivative for selective fluorometric "Turn-off" sensing of Hg2+, demonstrating the compound's potential as a highly selective and sensitive detector for mercury ions in various media, including water samples (Bozkurt & Gul, 2018).

Anticancer Drug Candidates

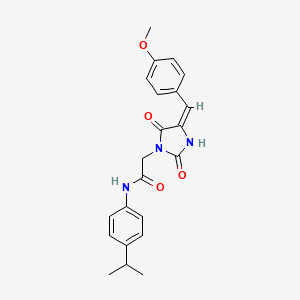

Gul et al. (2016, 2018) synthesized new benzenesulfonamide derivatives and tested them for cytotoxicity, tumor specificity, and carbonic anhydrase inhibitory activity. Some derivatives showed promising cytotoxic activities and strong inhibition of human cytosolic isoforms, indicating their potential as anticancer drug candidates (Gul et al., 2016); (Gul et al., 2018).

作用機序

Target of Action

The compound “2-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide” is a potent, highly selective, and cell-permeable inhibitor of the glucose transporter GLUT1 . GLUT1 is a primary target of this compound, playing a crucial role in glucose transport across the cell membrane, which is essential for cellular metabolism.

Mode of Action

The compound interacts with GLUT1, inhibiting its function . This interaction prevents glucose from being transported into the cell, thereby disrupting the cell’s energy production process. The compound’s high selectivity for GLUT1 ensures that it primarily affects cells that rely heavily on glucose for energy, such as cancer cells.

Biochemical Pathways

By inhibiting GLUT1, the compound disrupts the glycolytic pathway, a critical biochemical pathway for energy production in cells . This disruption starves the cells of the glucose they need for energy production, leading to cell death. The downstream effects of this action include reduced cell proliferation and growth, particularly in cells that rely heavily on glucose for energy.

Pharmacokinetics

The compound’s cell-permeable nature suggests that it can readily cross cell membranes, which could potentially enhance its bioavailability .

Result of Action

The primary result of the compound’s action is the inhibition of glucose uptake by cells, leading to reduced energy production and cell death . This effect is particularly pronounced in cells that rely heavily on glucose for energy, such as cancer cells. Therefore, the compound could potentially be used as a targeted therapy for certain types of cancer.

特性

IUPAC Name |

2-fluoro-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN5O2S/c1-21-10-11(8-19-21)15-13(17-6-7-18-15)9-20-24(22,23)14-5-3-2-4-12(14)16/h2-8,10,20H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTSAIYHWAMNCCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CN=C2CNS(=O)(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-cyano-N-(3,5-dichlorophenyl)-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2803151.png)

![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2-nitrobenzenecarboxamide](/img/structure/B2803152.png)

![2-[4-(Trifluoromethyl)Phenyl] Thiomorpholine Hydrochloride](/img/structure/B2803158.png)

![5-isopropyl-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2803160.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2803162.png)

![N-cyclopentyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2803169.png)

![7-Chloro-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-8-sulfonyl chloride](/img/structure/B2803170.png)